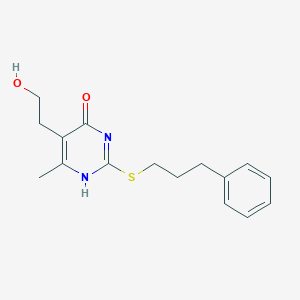![molecular formula C16H20N2O3S B7850550 5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850550.png)
5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound. Additionally, the use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used.
Propriétés
IUPAC Name |
5-(2-hydroxyethyl)-6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-3-5-13(6-4-11)21-9-10-22-16-17-12(2)14(7-8-19)15(20)18-16/h3-6,19H,7-10H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQNIDIJDFNVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C(=C(N2)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7850473.png)
![4-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B7850476.png)
![N-(4-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7850488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7850496.png)
![2-[(2Z)-2-[[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B7850508.png)
![2-[(2E)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850514.png)
![2-[(2E)-2-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850524.png)
![2-[(2E)-2-[(5-bromo-2-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850530.png)
![2-[(2E)-2-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7850544.png)
![methyl 4-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoate](/img/structure/B7850558.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850567.png)
![5-(2-hydroxyethyl)-6-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7850577.png)
